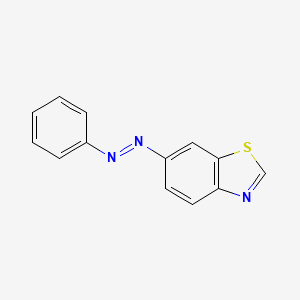

Benzothiazol-6-yl-phenyl-diazene

Description

Significance of Benzothiazole (B30560) and Azo Chromophore Architectures in Organic Synthesis

The benzothiazole moiety is a bicyclic heterocyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This structural unit is a cornerstone in medicinal chemistry and materials science due to its remarkable biological and photophysical properties. jchemrev.com Benzothiazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. jchemrev.comnih.gov The sulfur and nitrogen atoms within the ring system provide sites for coordination and other chemical modifications, making it a versatile building block in organic synthesis. nih.gov

The azo chromophore, characterized by the -N=N- double bond, is the basis for the largest and most versatile class of synthetic dyes. nih.gov Beyond their vibrant colors, azo compounds are of significant interest due to their electronic properties and their ability to undergo photoisomerization. This has led to their application in molecular switches, optical data storage, and liquid crystal displays. researchgate.netresearchgate.net The synthesis of azo compounds, typically through a diazo coupling reaction, is a well-established and highly adaptable process in organic chemistry. rsc.org

The fusion of these two key architectures in Benzothiazol-6-yl-phenyl-diazene results in a molecule with a rich electronic landscape and a high potential for functionalization, making it a compelling target for synthetic chemists and materials scientists.

Evolution of Research on Benzothiazol-6-yl-phenyl-diazene: A Review of Foundational Studies

The foundational research on compounds related to Benzothiazol-6-yl-phenyl-diazene can be traced back to the individual exploration of its constituent parts. The synthesis of 2-arylbenzothiazoles, a core component, has been a subject of study for decades. A common and efficient method involves the condensation of appropriately substituted benzaldehydes with aminothiophenols. nih.gov

Specifically, the synthesis of the precursor for the target compound, 6-aminobenzothiazole (B108611), often starts with the corresponding 6-nitrobenzothiazole (B29876) derivative. For instance, 6-nitro-2-(substituted-phenyl)benzothiazoles can be synthesized through the condensation of substituted benzaldehydes with 2-amino-5-nitrothiophenol. nih.gov Subsequent reduction of the nitro group, commonly achieved using reagents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl), yields the crucial 6-amino-2-phenylbenzothiazole intermediate. nih.gov This amine can then undergo diazotization and coupling with a phenyl-containing compound to form the final azo bridge, creating the Benzothiazol-6-yl-phenyl-diazene structure.

Early studies on azo-benzothiazole compounds were often driven by the dye industry. However, more recent foundational work has shifted towards their potential in materials science, particularly in the development of liquid crystals. Research has demonstrated that azo-benzothiazole derivatives can exhibit mesomorphic properties, forming nematic and smectic phases, which are crucial for display technologies. researchgate.netresearchgate.net

Current Research Trajectories and Academic Gaps Related to Benzothiazol-6-yl-phenyl-diazene

Current research on Benzothiazol-6-yl-phenyl-diazene and its derivatives is expanding into sophisticated biomedical applications. A significant area of investigation is their use as imaging probes for neurodegenerative diseases. For example, novel phenyldiazenyl benzothiazole (PDB) derivatives have been synthesized and evaluated as probes for imaging neurofibrillary tangles (NFTs) in the brains of Alzheimer's disease patients. rsc.org These compounds have shown a high affinity for tau aggregates, which are a hallmark of the disease. rsc.org

Another active research direction is the exploration of their potential as anticancer agents. The benzothiazole nucleus is a known pharmacophore in many antitumor compounds, and the addition of the azo linkage can modulate the biological activity and selectivity of these molecules. nih.gov

Despite these promising avenues, there remain significant academic gaps. Much of the published research focuses on derivatives of Benzothiazol-6-yl-phenyl-diazene, with various substituents on either the benzothiazole or the phenyl ring. There is a comparative lack of in-depth studies on the fundamental photophysical and electronic properties of the parent, unsubstituted compound. A systematic investigation into how the position of the azo linkage on the benzothiazole ring influences its properties is also an area that warrants further exploration.

Scope and Objectives of Academic Inquiry on Benzothiazol-6-yl-phenyl-diazene

Future academic inquiry into Benzothiazol-6-yl-phenyl-diazene is poised to be multidisciplinary, spanning organic synthesis, medicinal chemistry, and materials science. The primary objectives of this research should include:

Systematic Synthesis and Characterization: The development of more efficient and scalable synthetic routes to a wider range of Benzothiazol-6-yl-phenyl-diazene derivatives. This includes a thorough characterization of their structural, thermal, and photophysical properties.

Structure-Property Relationship Studies: A detailed investigation into how systematic structural modifications, such as the introduction of different functional groups, affect the compound's properties. This will be crucial for tailoring molecules for specific applications.

Exploration of Biomedical Applications: Further evaluation of these compounds as diagnostic tools, particularly for neurological disorders, and as potential therapeutic agents, including anticancer and anti-inflammatory drugs.

Development of Advanced Materials: Investigating the potential of Benzothiazol-6-yl-phenyl-diazene derivatives in the creation of novel materials, such as nonlinear optical materials, liquid crystals, and molecular sensors.

The continued exploration of Benzothiazol-6-yl-phenyl-diazene holds the promise of significant advancements in both fundamental chemical understanding and the development of new technologies for the betterment of society.

Structure

3D Structure

Properties

CAS No. |

84713-36-0 |

|---|---|

Molecular Formula |

C13H9N3S |

Molecular Weight |

239.30 g/mol |

IUPAC Name |

1,3-benzothiazol-6-yl(phenyl)diazene |

InChI |

InChI=1S/C13H9N3S/c1-2-4-10(5-3-1)15-16-11-6-7-12-13(8-11)17-9-14-12/h1-9H |

InChI Key |

FJLHNYZYNKJQSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)N=CS3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Benzothiazol 6 Yl Phenyl Diazene

Classical Approaches to Benzothiazol-6-yl-phenyl-diazene Synthesis: A Retrospective Analysis

The traditional and most fundamental method for the synthesis of Benzothiazol-6-yl-phenyl-diazene involves a two-step process rooted in classical organic chemistry: the diazotization of an aromatic amine followed by an azo coupling reaction.

The synthesis commences with the diazotization of 6-aminobenzothiazole (B108611). This reaction is typically carried out in a cold aqueous acidic solution, most commonly with hydrochloric acid or sulfuric acid, by the dropwise addition of a sodium nitrite (B80452) solution. The temperature is maintained between 0 and 5 °C to ensure the stability of the resulting diazonium salt. The highly reactive diazonium salt is then immediately used in the subsequent coupling step.

The second step is the azo coupling of the in-situ generated benzothiazole-6-diazonium salt with a suitable coupling partner, in this case, a simple aromatic hydrocarbon like benzene (B151609) or a more activated derivative like phenol (B47542) or aniline. For the synthesis of Benzothiazol-6-yl-phenyl-diazene, the coupling would be with benzene. This electrophilic aromatic substitution reaction is typically facilitated by a Lewis acid catalyst if coupling with benzene, or under slightly alkaline conditions if coupling with phenol, or acidic to neutral conditions if coupling with aniline. The synthesis of related azo-linked substituted benzothiazoles has been reported through diazotization under standard conditions, followed by treatment with a coupling partner in an acidic medium while cooling. nih.gov

Table 1: Classical Synthesis Steps for Benzothiazol-6-yl-phenyl-diazene

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Diazotization | 6-aminobenzothiazole, NaNO₂, aq. HCl, 0-5 °C | Benzothiazole-6-diazonium chloride |

| 2 | Azo Coupling | Benzothiazole-6-diazonium chloride, Benzene, Lewis Acid | Benzothiazol-6-yl-phenyl-diazene |

This classical route, while well-established, can have drawbacks such as the use of harsh acidic conditions and the instability of the diazonium salt intermediate, which necessitates careful temperature control.

Modern Catalytic Strategies for the Formation of Benzothiazol-6-yl-phenyl-diazene

Modern synthetic chemistry has focused on the development of catalytic strategies to improve the efficiency, selectivity, and environmental footprint of chemical reactions. While specific catalytic methods for the direct synthesis of Benzothiazol-6-yl-phenyl-diazene are not extensively documented, catalytic approaches for the synthesis of the benzothiazole (B30560) core and for azo coupling reactions can be extrapolated.

The formation of the 2-substituted benzothiazole core, a precursor to the target molecule, has seen significant advances with the use of various catalysts. For instance, copper-catalyzed methods have been developed for the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com Nickel-catalyzed coupling reactions have also been employed for the synthesis of 2-aryl-benzothiazoles. dntb.gov.ua Other catalytic systems for benzothiazole synthesis include the use of H₂O₂/HCl in ethanol (B145695) at room temperature. mdpi.com

For the azo coupling step, transition metal catalysts have been explored to facilitate the reaction under milder conditions and with higher yields. While less common for simple azo couplings, research into catalytic C-H activation and coupling could pave the way for more direct and efficient syntheses of aryl azo compounds.

Table 2: Examples of Catalytic Systems in Benzothiazole Synthesis

| Catalyst System | Reactants | Conditions | Key Advantages |

| H₂O₂/HCl | 2-aminothiophenol (B119425), aromatic aldehydes | Ethanol, room temperature, 1h | Mild conditions, good yields. mdpi.com |

| Copper | 2-aminobenzenethiols, nitriles | Not specified | Efficient formation of 2-substituted benzothiazoles. mdpi.com |

| Nickel | Benzothiazoles, aryl sulfamates | Not specified | Avoids expensive palladium catalysts. dntb.gov.ua |

| Scandium Triflate | 2-aminobenzenethiol, aryl aldehydes | Not specified | Catalytic synthesis of 2-arylbenzothiazoles. dntb.gov.ua |

The application of these catalytic principles to the synthesis of Benzothiazol-6-yl-phenyl-diazene could involve a catalytic approach to the formation of the 6-aminobenzothiazole precursor, or the development of a novel catalytic system for the direct azo coupling reaction.

Green Chemistry Principles in the Synthesis of Benzothiazol-6-yl-phenyl-diazene

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.comnih.gov The synthesis of benzothiazole derivatives has been a fertile ground for the application of green chemistry principles. mdpi.combohrium.comnih.gov

One of the key areas of improvement is the use of environmentally benign solvents. Water has been explored as a solvent for the cyclization of 2-aminothiophenols to form benzothiazole-2-thiols, offering an efficient and practical method. rsc.org Ionic liquids, such as 1-pentyl-3-methylimidazolium bromide, have been used as recyclable media for the microwave-accelerated synthesis of 2-arylbenzothiazoles, often under solvent and catalyst-free conditions. organic-chemistry.org

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. organic-chemistry.org The condensation of 2-aminobenzenethiol and benzaldehydes to form benzothiazoles has been effectively promoted by microwave irradiation. mdpi.com

The use of recyclable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. mdpi.com Furthermore, the use of visible light as a clean energy source for the synthesis of benzothiazoles from 2-aminothiophenol and aldehydes represents an innovative green approach. organic-chemistry.org

Applying these principles to the synthesis of Benzothiazol-6-yl-phenyl-diazene would involve exploring aqueous reaction media for the diazotization and coupling steps, utilizing microwave energy to accelerate the reactions, and developing recyclable catalysts for either the formation of the benzothiazole precursor or the azo coupling itself.

Stereoselective and Regioselective Synthesis of Benzothiazol-6-yl-phenyl-diazene Derivatives

Regioselectivity and stereoselectivity are critical aspects of organic synthesis, ensuring the formation of the desired isomer.

Regioselectivity: The synthesis of Benzothiazol-6-yl-phenyl-diazene is inherently regioselective. The "6-yl" designation specifies that the azo group is attached to the 6-position of the benzothiazole ring. This is dictated by the choice of the starting material, 6-aminobenzothiazole. The diazotization occurs at the amino group at this specific position, and the subsequent azo coupling directs the phenyl-diazene group to this location. Any other isomer, such as a 2-yl or 7-yl substituted product, would require starting from the corresponding aminobenzothiazole isomer. The regioselectivity of the azo coupling on the phenyl ring would be a factor if a substituted phenyl group were used. The directing effects of substituents on the phenyl ring would determine the position of the azo linkage.

Stereoselectivity: The diazene (B1210634) functional group (-N=N-) can exist as two stereoisomers: the E (trans) and Z (cis) isomers. The E-isomer is generally more stable due to reduced steric hindrance between the two aryl groups. The classical synthesis of aryl azo compounds typically yields the thermodynamically more stable E-isomer. The interconversion between the E and Z isomers can often be induced by light (photoisomerization), with the reverse reaction occurring thermally. The study of the stereoisomers of Benzothiazol-6-yl-phenyl-diazene would involve photochemical and thermal experiments to understand their relative stabilities and interconversion kinetics.

Advanced Purification and Isolation Techniques for Benzothiazol-6-yl-phenyl-diazene

The purification and isolation of the final product are crucial steps to ensure its purity and for its characterization. For a compound like Benzothiazol-6-yl-phenyl-diazene, a combination of classical and modern techniques would be employed.

Following the synthesis, a preliminary workup would likely involve extraction to separate the organic product from the aqueous reaction mixture. For instance, the reaction mixture might be neutralized and then extracted with an organic solvent like dichloromethane. inpressco.com The organic layer would then be washed, for example with a saturated sodium bicarbonate solution, to remove any acidic impurities. nih.gov

For purification, column chromatography is a standard and effective method. A silica (B1680970) gel column with a suitable eluent system (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) would be used to separate the desired product from any unreacted starting materials or byproducts. The progress of the separation would be monitored by thin-layer chromatography (TLC) .

Recrystallization is another powerful purification technique for solid compounds. The crude product would be dissolved in a minimum amount of a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, can be used. This technique offers higher resolution and is suitable for separating complex mixtures.

The identity and purity of the isolated Benzothiazol-6-yl-phenyl-diazene would be confirmed by a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure.

Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

Infrared (IR) spectroscopy to identify the characteristic functional groups, such as the N=N stretch of the azo group and the C=N and C-S bonds of the benzothiazole ring.

Elemental Analysis to determine the elemental composition (C, H, N, S).

Advanced Spectroscopic and Spectrometric Characterization of Benzothiazol 6 Yl Phenyl Diazene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Benzothiazol-6-yl-phenyl-diazene

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. For Benzothiazol-6-yl-phenyl-diazene, ¹H and ¹³C NMR spectra offer critical data for identifying the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of related benzothiazole (B30560) derivatives, characteristic signals are observed. For instance, the protons of the benzothiazole ring system typically appear in the aromatic region of the spectrum. The chemical shifts and splitting patterns of these protons provide information about their relative positions and coupling interactions. Similarly, the protons of the phenyl group attached to the diazene (B1210634) linkage exhibit distinct signals, which are influenced by the electronic effects of the azo group.

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon in related structures, for example, shows a characteristic downfield shift. jyoungpharm.org The carbon atoms of the benzothiazole and phenyl rings also have distinct chemical shifts that aid in the complete structural assignment. jyoungpharm.org

Detailed analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecular structure of Benzothiazol-6-yl-phenyl-diazene.

Infrared (IR) and Raman Spectroscopic Fingerprinting of Benzothiazol-6-yl-phenyl-diazene

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and provide a unique "fingerprint" for a molecule.

The IR spectrum of benzothiazole-containing compounds displays characteristic absorption bands. For example, the C=N stretching vibration of the benzothiazole moiety is typically observed in the range of 1412–1513 cm⁻¹. researchgate.net Other significant peaks include those corresponding to C-H bending and C=C stretching within the aromatic rings. researchgate.net In a study of a related compound, 2-[4-(4-Fluorobenzamido)phenyl]benzothiazole, the mid-IR spectrum was recorded in the 4000–400 cm⁻¹ range, providing detailed vibrational information. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of benzothiazole itself has been studied, and the vibrational modes have been assigned with the aid of theoretical calculations. researchgate.net For derivatives, Raman spectroscopy can help identify key structural features and confirm the presence of specific functional groups.

Together, the IR and Raman spectra provide a comprehensive vibrational profile of Benzothiazol-6-yl-phenyl-diazene, which is invaluable for its identification and structural characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis in Benzothiazol-6-yl-phenyl-diazene

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. uzh.ch The wavelengths of maximum absorption (λmax) provide insights into the electronic structure and conjugation of the molecule.

For azo compounds containing a benzothiazole unit, the UV-Vis spectrum typically exhibits characteristic absorption bands. Azo compounds are known for their chromophoric nature, which arises from the -N=N- group. elte.hu The electronic spectrum of these compounds often shows a high-intensity π→π* transition and a lower-intensity n→π* transition. elte.hu In a study on a related compound, 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenyl 2-(2, 3-dihydro-1H-inden-2-yl) acetate (B1210297), absorption peaks were observed at 398.5 nm (n→π* transition of the ester group) and 426.5 nm (π→π* of the N=N group). derpharmachemica.com The position of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. uomustansiriyah.edu.iq

Table 1: UV-Vis Absorption Data for a Related Benzothiazole Azo Compound derpharmachemica.com

| Transition | Experimental λmax (nm) | Theoretical λmax (nm) |

| n→π* (ester) | 398.5 | 389.27 |

| π→π* (N=N) | 426.5 | 445.96 |

The analysis of the UV-Vis spectrum of Benzothiazol-6-yl-phenyl-diazene provides valuable information about its electronic properties and the energy levels of its molecular orbitals.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis of Benzothiazol-6-yl-phenyl-diazene

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, in studies of similar heterocyclic compounds, the fragmentation pathways have been elucidated to identify characteristic losses and rearrangements. researchgate.netresearchgate.net For nitazene (B13437292) analogs, which share some structural similarities, fragmentation under electron-activated dissociation (EAD) has been shown to produce characteristic product ions that aid in rapid structure identification. nih.gov

By analyzing the molecular ion peak and the fragmentation pattern, mass spectrometry provides definitive confirmation of the molecular structure of Benzothiazol-6-yl-phenyl-diazene.

X-ray Crystallography for Solid-State Structural Elucidation of Benzothiazol-6-yl-phenyl-diazene and its Analogues

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Powder X-ray diffraction (PXRD) can also be used to analyze the crystalline nature of materials and can reveal changes in crystallinity upon external stimuli, as demonstrated in studies of carbazole–cyanostilbene derivatives with benzothiazole units. rsc.org

The determination of the single-crystal X-ray structure of Benzothiazol-6-yl-phenyl-diazene would provide the most definitive structural characterization, offering a complete picture of its solid-state conformation and packing.

Computational and Theoretical Investigations of Benzothiazol 6 Yl Phenyl Diazene

Density Functional Theory (DFT) Studies on the Electronic Structure of Benzothiazol-6-yl-phenyl-diazene

Density Functional Theory (DFT) has become a important tool for elucidating the electronic characteristics of molecular systems. For Benzothiazol-6-yl-phenyl-diazene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or TZ2P, are instrumental in understanding its fundamental electronic properties. researchgate.netderpharmachemica.com

Studies on structurally similar azo dyes containing the benzothiazole (B30560) moiety have demonstrated that the electronic properties are significantly influenced by the interplay between the electron-withdrawing benzothiazole core and the phenyl group attached to the azo bridge. The distribution of electron density, molecular orbital energies, and the resulting electronic transitions are key determinants of the compound's color and photophysical behavior.

A critical aspect of the electronic structure is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is indicative of the molecule's chemical reactivity and kinetic stability. For a related compound, 4-[(6-ethoxybenzothiazol-2-yl)diazenyl]phenyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, the HOMO-LUMO energy gap was calculated to be 2.9726 eV. derpharmachemica.com This value suggests a molecule with potential for electronic applications and a significant degree of polarizability. scirp.org The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions, facilitating intramolecular charge transfer upon excitation.

Table 1: Calculated Electronic Properties of a Structurally Similar Benzothiazole Azo Dye Data extracted from a study on 4-[(6-ethoxybenzothiazol-2-yl)diazenyl]phenyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. derpharmachemica.com

| Parameter | Value |

| HOMO Energy | -5.789 eV |

| LUMO Energy | -2.8164 eV |

| HOMO-LUMO Gap (ΔE) | 2.9726 eV |

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanism Analysis of Benzothiazol-6-yl-phenyl-diazene

Quantum chemical calculations provide powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For Benzothiazol-6-yl-phenyl-diazene, these methods can identify reactive sites and predict how the molecule will interact with other chemical species.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), offer a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). scirp.orgresearchgate.net For instance, a lower chemical hardness value indicates a more reactive species. scirp.org In a study of various benzothiazole derivatives, it was found that substitution patterns significantly influence these reactivity indices. scirp.org

Molecular Electrostatic Potential (MEP) maps are another valuable tool generated from quantum chemical calculations. scirp.orgscirp.org These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying electron density. Red areas indicate regions of high electron density (nucleophilic sites), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (electrophilic sites), prone to nucleophilic attack. For Benzothiazol-6-yl-phenyl-diazene, the MEP would likely show negative potential around the nitrogen atoms of the azo group and the sulfur and nitrogen atoms of the benzothiazole ring, highlighting these as potential sites for interaction with electrophiles or for coordination with metal ions.

Furthermore, quantum chemical calculations can be employed to model reaction pathways. For example, in the context of azo dye degradation, these calculations can help understand the mechanism of cleavage of the azo bond, which is a critical step in their environmental breakdown. researchgate.net Similarly, the mechanism of its synthesis via diazotization and coupling reactions can be computationally investigated to optimize reaction conditions.

Molecular Dynamics (MD) Simulations of Benzothiazol-6-yl-phenyl-diazene in Various Environments

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes and intermolecular interactions in different environments, such as in solution or in a biological system.

For Benzothiazol-6-yl-phenyl-diazene, MD simulations could be used to study its aggregation behavior in aqueous solution, a phenomenon common for dye molecules that can affect their color and performance. The simulations would reveal the nature of the intermolecular forces driving aggregation, such as π-π stacking between the aromatic rings.

Another important application of MD simulations is to study the interaction of the dye with macromolecules. For instance, the binding of azo dyes to proteins is a key aspect of their biological activity and toxicity. MD simulations have been used to investigate the interaction of various azo dyes with azoreductase enzymes, which are responsible for their biodegradation. nih.gov These simulations can identify the key amino acid residues in the enzyme's active site that interact with the dye molecule and can elucidate the binding mechanism. nih.gov Such studies on Benzothiazol-6-yl-phenyl-diazene would be crucial for assessing its biocompatibility and environmental fate.

The stability of the dye in different solvent environments can also be assessed through MD simulations. The simulations can provide information on the solvation shell around the molecule and how the solvent affects its conformation and electronic properties.

Computational Approaches to Spectroscopic Data Interpretation for Benzothiazol-6-yl-phenyl-diazene

Computational methods are indispensable for the interpretation of experimental spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. derpharmachemica.com

For Benzothiazol-6-yl-phenyl-diazene, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. In a study of a similar compound, 4-[(6-ethoxybenzothiazol-2-yl)diazenyl]phenyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, the theoretical UV-Vis spectrum showed absorption peaks at 389.27 nm and 445.96 nm, which were in good agreement with the experimental spectrum. derpharmachemica.comderpharmachemica.com The lower energy absorption is generally attributed to a π→π* transition within the conjugated azo system, which is responsible for the color of the dye.

Similarly, the vibrational spectra (Infrared and Raman) of Benzothiazol-6-yl-phenyl-diazene can be calculated using DFT. The calculated frequencies and intensities of the vibrational modes can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed bands to specific molecular vibrations, such as the N=N stretching of the azo group and the characteristic vibrations of the benzothiazole and phenyl rings.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed using quantum chemical methods. The calculated 1H and 13C NMR spectra can be a powerful tool for the structural elucidation of Benzothiazol-6-yl-phenyl-diazene and its derivatives, helping to confirm their synthesis and purity. mdpi.com

Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima for a Related Benzothiazole Azo Dye Data for 4-[(6-ethoxybenzothiazol-2-yl)diazenyl]phenyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. derpharmachemica.com

| Method | λmax 1 (nm) | λmax 2 (nm) |

| Experimental | 398.5 | 426.5 |

| Theoretical (TD-DFT) | 389.27 | 445.96 |

Structure-Property Relationship Modeling via Cheminformatics for Benzothiazol-6-yl-phenyl-diazene Derivatives

Cheminformatics employs computational methods to analyze and model the relationship between the chemical structure of a compound and its properties, including its biological activity or physical characteristics. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are key techniques in this field.

For derivatives of Benzothiazol-6-yl-phenyl-diazene, QSAR studies can be conducted to understand how modifications to its chemical structure affect a particular biological activity, such as antimicrobial or anticancer properties, which have been observed for other benzothiazole derivatives. chula.ac.thallsubjectjournal.com In a typical QSAR study, a set of derivatives with known activities is used to build a mathematical model that correlates the activity with various molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

For example, a Group-based QSAR (G-QSAR) study on benzothiazole derivatives for anticancer potential revealed that the presence of hydrophobic groups at a specific position could potentiate the activity. chula.ac.th Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Similarly, QSPR models can be developed to predict physical properties such as solubility, melting point, or chromatographic retention times for derivatives of Benzothiazol-6-yl-phenyl-diazene. These models are valuable in the early stages of material design and development, allowing for the virtual screening of large libraries of compounds to identify candidates with desired properties.

The development of robust QSAR and QSPR models relies on the calculation of a wide range of molecular descriptors and the application of statistical methods, such as multiple linear regression or machine learning algorithms, to establish a statistically significant correlation. researchgate.netdoaj.org

Mechanistic Investigations of in Vitro Biological Activities of Benzothiazol 6 Yl Phenyl Diazene

Cellular Target Identification and Pathway Modulation by Benzothiazol-6-yl-phenyl-diazene in In Vitro Systems

While direct studies on the specific cellular targets and pathway modulations of Benzothiazol-6-yl-phenyl-diazene are not extensively documented, research on analogous benzothiazole (B30560) structures provides significant insights into their potential mechanisms of action. Benzothiazole derivatives have been recognized for their broad spectrum of biological activities, including anticancer and anti-inflammatory effects, which are often rooted in their ability to interact with specific cellular pathways. nih.gov

For instance, certain novel benzothiazole derivatives have been shown to exhibit promising anticancer activity by inducing apoptosis and causing cell cycle arrest in human cancer cell lines. nih.gov One such study on 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine demonstrated significant inhibition of proliferation in A431 and A549 cancer cells. nih.gov The investigation revealed that this compound could modulate the expression of key proteins involved in cell cycle regulation and apoptosis. nih.gov

Furthermore, the anti-inflammatory properties of some benzothiazole analogues are attributed to their ability to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophage cell lines. nih.gov This suggests that benzothiazole compounds may interfere with inflammatory signaling pathways, such as the NF-κB pathway. Although these findings pertain to analogues, they lay a foundation for hypothesizing that Benzothiazol-6-yl-phenyl-diazene might exert its biological effects through similar mechanisms, warranting further specific investigation.

Enzymatic Inhibition and Activation Mechanisms of Benzothiazol-6-yl-phenyl-diazene

The benzothiazole scaffold is a common feature in various enzyme inhibitors. While specific enzymatic inhibition data for Benzothiazol-6-yl-phenyl-diazene is scarce, the activities of its analogues suggest potential targets. Benzothiazole derivatives have been reported to inhibit a range of enzymes, including those crucial for bacterial survival and those implicated in human diseases. nih.gov

A notable example is the inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) by benzothiazole-phenyl-based compounds. nih.gov These enzymes are involved in the regulation of pain and inflammation. Structure-activity relationship (SAR) studies on these dual inhibitors have revealed that the benzothiazole-phenyl moiety is a key pharmacophore for potent enzymatic inhibition. nih.gov

In the context of antibacterial activity, benzothiazole derivatives have been shown to target enzymes essential for bacterial cell wall synthesis, DNA replication, and various biosynthetic pathways. nih.gov Enzymes such as DNA gyrase, dihydrofolate reductase, and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB) have been identified as targets for various benzothiazole analogues. nih.gov For example, some 6-substituted benzothiazole-based azo dyes have demonstrated antibacterial action through the inhibition of the MurB enzyme. nih.gov

The following table summarizes the enzymatic inhibitory activities of some benzothiazole analogues.

| Compound/Analogue Class | Target Enzyme(s) | Observed Effect |

| Benzothiazole-phenyl analogues | Fatty Acid Amide Hydrolase (FAAH), Soluble Epoxide Hydrolase (sEH) | Dual inhibition, potential for pain and inflammation relief. nih.gov |

| 6-substituted benzothiazole-based azo dyes | Uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) | Antibacterial action through enzyme inhibition. nih.gov |

| General Benzothiazole derivatives | DNA gyrase, Dihydrofolate reductase | Inhibition of essential bacterial enzymes. nih.gov |

Interactions of Benzothiazol-6-yl-phenyl-diazene with Biomolecules (e.g., DNA, Proteins) in In Vitro Assays

The interaction of small molecules with biomolecules like DNA and proteins is a fundamental aspect of their mechanism of action. While direct studies on Benzothiazol-6-yl-phenyl-diazene are limited, research on related benzothiazole and benzothiazine structures indicates a propensity for such interactions.

Benzothiazole-derived compounds have been explored for their DNA-binding abilities. nih.gov These interactions can occur through various modes, including intercalation between DNA base pairs, groove binding, or electrostatic interactions with the phosphate (B84403) backbone. nih.gov For instance, certain 4H-1,3-benzothiazine dyes, which share a core structural similarity, have been shown to act as DNA/RNA groove binders. nih.gov The nature of these interactions is often studied using techniques like UV/vis spectrophotometric titrations and circular dichroism. nih.gov

In terms of protein interactions, molecular docking studies on novel benzothiazole-profen hybrid amides have been performed to analyze their binding affinity with human serum albumin (HSA). nih.gov Such studies are crucial for understanding the pharmacokinetic properties of these compounds. The results highlighted a strong affinity of these compounds for HSA, with the stability of the predicted complexes further evaluated through molecular dynamics simulations. nih.gov

The potential for Benzothiazol-6-yl-phenyl-diazene to interact with these biomolecules is plausible given the chemical nature of its core structure.

Mechanisms of Action in Antibacterial or Antifungal Assays for Benzothiazol-6-yl-phenyl-diazene Analogues

Analogues of Benzothiazol-6-yl-phenyl-diazene have demonstrated notable antibacterial and antifungal activities, with research pointing to several mechanisms of action.

In the antibacterial realm, benzothiazole derivatives are known to inhibit a wide array of bacterial enzymes that are critical for survival. nih.gov These include enzymes involved in cell wall biosynthesis (e.g., MurB), DNA replication (e.g., DNA gyrase), and folic acid metabolism (e.g., dihydrofolate reductase). nih.gov For example, certain antipyrine-containing 6-substituted benzothiazole-based azo dyes have shown antibacterial activity against Salmonella typhimurium and Klebsiella pneumonia by targeting the MurB enzyme. nih.gov The presence of specific substituents on the benzothiazole ring, such as a chloro group, has been found to enhance this activity. nih.gov

Regarding antifungal activity, some methoxy-substituted benzothiazole derivatives have been synthesized and screened for their effectiveness against fungi like Aspergillus niger. researchgate.net While the precise mechanism for these specific compounds was not fully elucidated in the provided context, the general mechanisms of antifungal action for azole-containing compounds often involve the inhibition of enzymes crucial for fungal cell membrane integrity, such as lanosterol (B1674476) 14α-demethylase. The disruption of the cell membrane leads to cell death.

The following table presents the antibacterial activity of a benzothiazole analogue.

| Analogue | Target Organism(s) | Mechanism of Action |

| Antipyrine (B355649) containing 6-substituted benzothiazole-based azo dye | Salmonella typhimurium, Klebsiella pneumonia | Inhibition of MurB enzyme. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of Benzothiazol-6-yl-phenyl-diazene

A theoretical study on 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] Phenyl 2-(2, 3-dihydro-1H-inden-2-yl) Acetate (B1210297), a compound with a similar azo-bridged benzothiazole core, utilized Density Functional Theory (DFT) to analyze its structural and electronic properties. derpharmachemica.com The study calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, revealing that the HOMO is largely distributed over the azo group and the benzothiazole ring, while the LUMO is delocalized in the 4-[(6-ethoxy benzothiazol-2-yl) diazenyl] phenol (B47542) portion of the molecule. derpharmachemica.com The calculated HOMO-LUMO energy gap of 2.9726 eV suggests potential applications in organic electronics. derpharmachemica.com

Molecular docking studies on other benzothiazole derivatives have been instrumental in understanding their binding modes with various protein targets. For instance, docking analyses of benzothiazole analogues with the MurB enzyme have helped to visualize the interactions at the active site and explain the observed antibacterial activity. nih.gov Similarly, molecular dynamics simulations have been used to assess the stability of benzothiazole-based ligands within the binding pockets of proteins like human serum albumin, providing a dynamic view of the ligand-protein complex. nih.gov

These computational approaches are powerful tools for predicting the binding affinity and interaction patterns of Benzothiazol-6-yl-phenyl-diazene with potential biological targets, guiding further experimental validation.

Structure Activity Relationship Sar Studies of Benzothiazol 6 Yl Phenyl Diazene Derivatives

Systematic Structural Modifications of Benzothiazol-6-yl-phenyl-diazene Scaffolds

Systematic structural modifications of the 6-azo-benzothiazole scaffold have been undertaken to explore the impact of various substituents on biological activity. A notable study in this area involves the synthesis of a series of 6-substituted benzothiazole-based azo dyes coupled with an antipyrine (B355649) moiety, which serves as an analogue for a substituted phenyl ring system. acu.edu.in In this series, the core structure consists of a benzothiazole (B30560) ring substituted at the 6-position with a diazene (B1210634) linker connected to antipyrine. Modifications were introduced at different positions of the benzothiazole ring to investigate their effect on antimicrobial and anticancer activities.

The general synthetic route involves the diazotization of various 2-amino-6-substituted-benzothiazoles followed by a coupling reaction with antipyrine. acu.edu.in This approach allows for the introduction of a diverse range of substituents onto the benzothiazole core, including electron-donating and electron-withdrawing groups.

The following table summarizes the structural modifications and the corresponding biological activities of a series of 6-substituted benzothiazole-based azo dyes with an antipyrine moiety.

| Compound ID | Benzothiazole Substituent (R) | Biological Activity |

| 4a | -H | Moderate antimicrobial and anticancer activity |

| 4b | -CH₃ | Enhanced antimicrobial and anticancer activity compared to 4a |

| 4c | -OCH₃ | Significant antimicrobial and anticancer activity |

| 4d | -Cl | Potent antimicrobial and anticancer activity |

| 4e | -NO₂ | Strong antimicrobial and anticancer activity |

| 4f | -F | Good antimicrobial and anticancer activity |

Data derived from studies on antipyrine-coupled 6-azo-benzothiazole derivatives. acu.edu.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazol-6-yl-phenyl-diazene Analogues

As of the current literature review, no specific Quantitative Structure-Activity Relationship (QSAR) models for "Benzothiazol-6-yl-phenyl-diazene" or its direct analogues have been reported. QSAR studies are a powerful tool in medicinal chemistry for correlating the physicochemical properties of compounds with their biological activities, thereby guiding the design of more potent molecules.

While general QSAR models have been developed for other classes of benzothiazole derivatives, their applicability to the 6-azo-phenyl scaffold is not direct and would require a dedicated study with a specific dataset of these compounds. chula.ac.th The development of a robust QSAR model for this class of compounds would necessitate the synthesis and biological evaluation of a larger, more diverse library of analogues to derive statistically significant correlations.

Influence of Substituent Effects on the Biological Activity Profiles of Benzothiazol-6-yl-phenyl-diazene Derivatives

The biological activity of 6-arylazo-benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. Analysis of the antimicrobial and anticancer activities of the aforementioned antipyrine-coupled analogues reveals clear SAR trends. acu.edu.in

Antimicrobial Activity: The antimicrobial screening of these compounds against various bacterial and fungal strains demonstrated that the nature of the substituent at the 6-position of the benzothiazole ring plays a crucial role.

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and chloro (-Cl), at the 6-position of the benzothiazole ring was found to significantly enhance the antimicrobial activity. Compound 4e (-NO₂) and 4d (-Cl) exhibited the most potent inhibitory effects against the tested microbial strains. acu.edu.in

Electron-Donating Groups: Electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) also conferred good antimicrobial activity, in some cases comparable to the standards. acu.edu.in

Anticancer Activity: The in vitro anticancer activity of these derivatives was evaluated against several human cancer cell lines, including A549 (lung), K562 (leukemia), and MDA-MB-231 (breast). The substituent effects on anticancer potency mirrored those observed for antimicrobial activity.

The compounds with electron-withdrawing substituents, particularly 4e (-NO₂) and 4d (-Cl), displayed superior cytotoxic activity against the tested cancer cell lines. acu.edu.in

The methoxy-substituted analogue (4c ) also showed notable anticancer activity. acu.edu.in

The following table summarizes the influence of different substituents on the biological activity of these 6-azo-benzothiazole derivatives.

| Substituent at 6-position | Electronic Effect | Impact on Antimicrobial Activity | Impact on Anticancer Activity |

| -NO₂ | Strong Electron-Withdrawing | High | High |

| -Cl | Electron-Withdrawing | High | High |

| -F | Weak Electron-Withdrawing | Moderate to High | Moderate to High |

| -OCH₃ | Electron-Donating | Moderate to High | Moderate to High |

| -CH₃ | Weak Electron-Donating | Moderate | Moderate |

| -H | Neutral | Low to Moderate | Low to Moderate |

Data extrapolated from SAR studies of antipyrine-coupled 6-azo-benzothiazole derivatives. acu.edu.in

Stereochemical Effects on the Biological Performance of Benzothiazol-6-yl-phenyl-diazene Analogues

There is currently no available information in the scientific literature regarding the specific stereochemical effects on the biological performance of "Benzothiazol-6-yl-phenyl-diazene" analogues. The azo bridge (-N=N-) in these compounds can exist as two geometric isomers, the E (trans) and Z (cis) isomers. The spatial arrangement of the benzothiazole and phenyl rings relative to the azo bond could potentially influence how the molecule interacts with biological targets.

It is well-established in medicinal chemistry that stereoisomers can exhibit different pharmacological activities and potencies. Therefore, the investigation of the differential biological effects of the E and Z isomers of this scaffold represents a potential area for future research. Such studies would involve the selective synthesis or separation of the isomers and their subsequent biological evaluation.

Design Principles for Enhanced Biological Potency of Benzothiazol-6-yl-phenyl-diazene Inspired Compounds

Based on the available SAR data for closely related 6-arylazo-benzothiazole derivatives, several design principles can be proposed to guide the development of more potent compounds inspired by the "Benzothiazol-6-yl-phenyl-diazene" scaffold. acu.edu.in

Introduction of Electron-Withdrawing Groups: The incorporation of strong electron-withdrawing substituents, such as nitro (-NO₂) or halo (-Cl, -F) groups, on the benzothiazole ring is a promising strategy to enhance both antimicrobial and anticancer activities.

Modulation of the Phenyl Ring: While the available data focuses on substitutions on the benzothiazole moiety, systematic modification of the phenyl ring with various substituents (both electron-donating and electron-withdrawing) at the ortho, meta, and para positions is a logical next step to further explore the SAR and potentially improve potency and selectivity.

Bioisosteric Replacements: The replacement of the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with improved pharmacological profiles.

Investigation of the Linker: The nature of the azo linker is crucial. While the diazene group is the core of this series, exploring other linkers between the benzothiazole and phenyl rings could lead to the discovery of new active compounds.

It is important to note that these design principles are extrapolated from analogues and require experimental validation for the specific "Benzothiazol-6-yl-phenyl-diazene" scaffold.

Applications of Benzothiazol 6 Yl Phenyl Diazene in Advanced Materials Science

Utilizing Benzothiazol-6-yl-phenyl-diazene as a Building Block for Organic Light-Emitting Diodes (OLEDs)

While direct research on Benzothiazol-6-yl-phenyl-diazene in OLEDs is not extensively documented, the broader class of benzothiazole (B30560) derivatives is recognized for its significant potential in this field. Benzothiazole-based materials are utilized as fluorescent emitters and host materials in OLEDs due to their high thermal stability and excellent charge-transporting capabilities. For instance, benzothiazole-based blue fluorescent materials like N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (BPPA) have been synthesized and studied for their application in OLEDs. researchgate.net An electroluminescent device incorporating BPPA demonstrated a maximum brightness of 3760 cd/m² at 14.4 V, highlighting the utility of the benzothiazole core in creating efficient light-emitting materials. researchgate.net The 2-phenylbenzothiazole (B1203474) (pbt) fragment is a key chromophore group that makes its derivatives suitable as building blocks for various optoelectronic technologies, including light-emitting processes. mdpi.com The development of such derivatives is a crucial area of research for creating novel materials for next-generation displays and lighting.

Integration of Benzothiazol-6-yl-phenyl-diazene into Organic Photovoltaic (OPV) Devices

The application of benzothiazol-6-yl-phenyl-diazene in organic photovoltaics (OPVs) is an emerging area of investigation. The structural components of the molecule suggest potential utility as both an electron donor and an electron acceptor, fundamental components in OPV device architecture. The benzothiazole unit is a known electron-withdrawing moiety, which is a desirable characteristic for n-type organic semiconductor materials. Research into related benzothiazole derivatives for solar cell applications is ongoing. mdpi.com The ability to tune the electronic properties of benzothiazole-containing molecules through chemical modification makes them promising candidates for optimizing the performance of OPV devices, including improving power conversion efficiencies and long-term stability.

Photochromic and Thermochromic Materials Incorporating Benzothiazol-6-yl-phenyl-diazene

The most significant research into benzothiazol-6-yl-phenyl-diazene and its derivatives lies in their photochromic and thermochromic properties. These materials can change their color upon exposure to light (photochromism) or heat (thermochromism), a behavior rooted in the E-Z isomerization of the azo bridge.

Under visible light irradiation, the thermally stable E-isomer of benzothiazol-6-yl diazenes can be converted to the less stable Z-isomer. researchgate.net This transformation is accompanied by a significant change in the material's absorbance spectrum. For instance, the irradiation of benzothiazol-6-yl azo dyes has been shown to lead to a pronounced decrease in absorbance, in the range of 37-42%. researchgate.net In the absence of light, the Z-isomer thermally reverts to the more stable E-form. researchgate.net

The kinetics of this photo-switching process is highly dependent on the position of the azo linkage on the benzothiazole ring. When the diazenyl group is attached at position 6 (as in Benzothiazol-6-yl-phenyl-diazene), the switching speed is different compared to when it is linked at position 2. researchgate.net Specifically, thienylpyrrole azo dyes functionalized with benzothiazol-6-yl groups exhibit an excellent balance between switching speed and the magnitude of absorbance variation. researchgate.netrsc.org

| Parameter | Value | Condition |

| Absorbance Change | 37 - 42% decrease | Upon visible light irradiation |

| Thermal Isomerization | Z-isomer to E-isomer | In the absence of light |

| Rate Constants (k_Z-E) | 0.068 - 0.12 s⁻¹ | For related thienylpyrrole azo dyes with benzothiazol-6-yl groups |

These properties make Benzothiazol-6-yl-phenyl-diazene derivatives highly suitable for applications such as optical data storage, molecular switches, and smart windows.

Polymer Chemistry Applications of Benzothiazol-6-yl-phenyl-diazene: Monomers and Polymerization

Benzothiazole-containing compounds are valuable in polymer chemistry. While specific polymerization studies involving Benzothiazol-6-yl-phenyl-diazene as a monomer are not widely reported, the benzothiazole moiety is integrated into polymer backbones to impart specific functionalities. For example, benzothiazole-disulfide-based methacrylates have been copolymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization to create redox-responsive polymers. rsc.org These polymers can be used to fabricate functional coatings where molecules can be attached and released under specific chemical conditions. rsc.org

Furthermore, benzothiazole derivatives have been used as photoinitiators in radical polymerization processes. researchgate.net The ability of the benzothiazole unit to participate in photoredox reactions makes it a useful component in systems for curing polymers with visible light. The synthesis of polymers incorporating the benzothiazole structure is a key strategy for developing materials with tailored optical, electronic, and responsive properties for a variety of advanced applications. researchgate.net

Functional Coatings and Thin Films Fabricated with Benzothiazol-6-yl-phenyl-diazene

The fabrication of functional coatings and thin films represents a significant application area for materials derived from Benzothiazol-6-yl-phenyl-diazene. Its photochromic and thermochromic characteristics are particularly advantageous for creating "smart" surfaces that can respond to environmental stimuli.

Thin films containing benzothiazole azo dyes can exhibit photoinduced birefringence, where the refractive index of the material changes upon exposure to polarized light. rsc.org This property is crucial for applications in optical data storage and holography. By dispersing these dyes in a polymer matrix, such as PMMA, stable and processable photoresponsive thin films can be created. rsc.org

Moreover, redox-responsive polymers incorporating benzothiazole-disulfide units have been used to create functional coatings on surfaces like glass. rsc.org These coatings allow for the reversible attachment of biomolecules, such as cell-adhesive peptides, which can be released in a reducing environment. rsc.org This technology has potential applications in biomedical devices, biosensors, and controlled-release systems. The development of such functional coatings is a promising avenue for leveraging the unique properties of benzothiazole-based compounds.

Photophysical and Electrochemical Properties Research of Benzothiazol 6 Yl Phenyl Diazene

Fluorescence and Phosphorescence Characteristics of Benzothiazol-6-yl-phenyl-diazene

Azo dyes are often characterized by a lack of fluorescence due to the efficient quenching of excited states by the azo bridge. researchgate.net However, the introduction of a benzothiazole (B30560) moiety, particularly with specific substitution patterns, can lead to fluorescent properties. Research on related 6-substituted benzothiazole azo dyes has demonstrated that these compounds can indeed exhibit fluorescence. researchgate.netwesleyan.edu For instance, novel solid-state fluorescent azo dyes containing a 2-[4-(dimethylamino)phenyl]benzo[d]thiazol-6-amine as the electron donor group have been synthesized and shown to possess strong solid-state fluorescence. researchgate.net This suggests that the electronic environment provided by the substitution at the 6-position of the benzothiazole ring plays a crucial role in enabling radiative decay pathways.

The fluorescence in such systems is often associated with the presence of azo-hydrazone tautomerism, which can create emissive species. researchgate.net While specific fluorescence data for Benzothiazol-6-yl-phenyl-diazene is not extensively documented, studies on analogous 6-substituted benzothiazole based dispersed azo dyes with a pyrazole (B372694) moiety have reported fluorescence in various solvents. wesleyan.edu The emission spectra are influenced by the solvent polarity, indicating a charge-transfer character of the excited state.

Information regarding the phosphorescence of Benzothiazol-6-yl-phenyl-diazene is scarce. Generally, for organic molecules at room temperature in solution, phosphorescence is a weak and often unobserved phenomenon due to quenching by molecular oxygen and other deactivation pathways. Significant phosphorescence would likely only be observable at low temperatures in a rigid matrix, where non-radiative decay processes are minimized.

Quantum Yield Determination and Luminescence Lifetime Measurements for Benzothiazol-6-yl-phenyl-diazene

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of the emission process. For many azo dyes, this value is typically very low. However, in fluorescent benzothiazole derivatives, the quantum yield can be significant. In a study of 6-substituted benzothiazole based azo dyes coupled with a pyrazole moiety, fluorescence quantum yields were calculated in various solvents. wesleyan.edu This indicates that a quantitative assessment of the emission efficiency is possible for this class of compounds. The quantum yield is highly dependent on the molecular structure and the solvent environment. For instance, in a series of benzothiazole-difluoroborates, quantum yields ranging from very low to very high were achieved through peripheral substitution, highlighting the sensitivity of the emission efficiency to the electronic nature of the substituents. nih.gov

Luminescence lifetime measurements provide insight into the dynamics of the excited state. For fluorescent molecules, the lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. While specific lifetime data for Benzothiazol-6-yl-phenyl-diazene is not available in the reviewed literature, related benzothiazole-based fluorescent probes have been characterized by their fluorescence lifetimes. The lifetime, in conjunction with the quantum yield, allows for the calculation of the radiative and non-radiative decay rates, providing a more complete picture of the excited state deactivation pathways.

Cyclic Voltammetry and Electrochemical Behavior of Benzothiazol-6-yl-phenyl-diazene

The electrochemical behavior of Benzothiazol-6-yl-phenyl-diazene is of interest for its potential use in electronic devices and as a probe for redox processes. Cyclic voltammetry is a key technique for investigating the redox properties of such compounds. Studies on 6-substituted benzothiazole based dispersed azo dyes with a pyrazole moiety have included electrochemical investigations using cyclic voltammetry. wesleyan.edu These studies reveal the oxidation and reduction potentials of the molecules, providing information about their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The electrochemical behavior of these dyes was studied in a 0.1 M H2SO4 solution on a glassy carbon electrode at different scan rates. wesleyan.edu The voltammograms typically show characteristic peaks corresponding to the redox processes of the azo group and the benzothiazole system. The electrochemical properties of benzothiazole azo dyes have also been investigated in the context of their application as corrosion inhibitors, where their interaction with metal surfaces is studied through techniques like potentiodynamic polarization and electrochemical impedance spectroscopy. nih.govacs.org These studies indicate that the molecules can form protective films on metal surfaces, and their redox behavior is a key aspect of this functionality.

Photoisomerization Dynamics of the Azo Chromophore in Benzothiazol-6-yl-phenyl-diazene

A hallmark of azo compounds is their ability to undergo reversible E to Z (or trans to cis) photoisomerization upon irradiation with light of a suitable wavelength. researchgate.net This process forms the basis of their application in molecular switches, optical data storage, and photomodulable materials. The azo group in Benzothiazol-6-yl-phenyl-diazene is expected to exhibit this behavior.

Research on photochromic azo dyes bearing thienylpyrrole and benzothiazole heterocyclic systems has shown that visible light can promote the conversion of the E-isomer of benzothiazol-6-yl diazenes to the thermally unstable Z-isomer. nih.gov The Z-isomer then reverts to the more stable E-isomer in a thermal process that can take seconds. nih.gov

The position of the azo linkage on the benzothiazole ring has a significant impact on the photoisomerization dynamics. For benzothiazol-6-yl azo dyes, irradiation leads to a pronounced change in the absorbance spectrum, with a decrease in the long-wavelength absorption band of the E-isomer and an increase in a band at shorter wavelengths corresponding to the Z-isomer. nih.gov The kinetics of the thermal back-isomerization (Z to E) are also influenced by the substitution pattern. For a series of benzothiazol-6-yl azo dyes, the rate constants for this thermal relaxation were found to be in the range of 0.068 to 0.12 s⁻¹. nih.gov This relatively fast switching speed is a notable characteristic of this class of compounds. The photoisomerization process is also considered a potential pathway for photobleaching or degradation of these dyes under prolonged irradiation. wesleyan.edu

Below is a data table summarizing the photochromic properties of some benzothiazol-6-yl azo dyes, which can be considered representative for the behavior of Benzothiazol-6-yl-phenyl-diazene.

| Compound Type | Absorption Maxima (E-isomer) | Change in Absorbance upon Irradiation | Thermal Relaxation Rate Constant (k) |

| Benzothiazol-6-yl azo dyes | 454-461 nm | 37-42% decrease | 0.068 - 0.12 s⁻¹ |

Data sourced from a study on thienylpyrrole azo dyes functionalized with benzothiazol-6-yl groups. nih.gov

Energy Transfer and Sensitization Mechanisms Involving Benzothiazol-6-yl-phenyl-diazene

The photophysical properties of Benzothiazol-6-yl-phenyl-diazene make it a potential candidate for involvement in energy transfer processes. Energy transfer can occur through several mechanisms, most notably Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. For FRET to be efficient, there must be a significant spectral overlap between the emission spectrum of a donor molecule and the absorption spectrum of an acceptor molecule.

Given that benzothiazole derivatives can be engineered to be fluorescent, it is conceivable that a system could be designed where a fluorescent benzothiazole-containing donor transfers energy to an acceptor molecule, which could be another dye or a reactive species. Conversely, Benzothiazol-6-yl-phenyl-diazene could act as an energy acceptor if its absorption spectrum overlaps with the emission of a suitable donor.

In the context of sensitization, Benzothiazol-6-yl-phenyl-diazene could potentially act as a photosensitizer. Upon absorption of light, a photosensitizer can reach an excited triplet state and then transfer its energy to another molecule, such as molecular oxygen, to generate singlet oxygen. wesleyan.edu Singlet oxygen is a highly reactive species that can participate in various chemical reactions. The efficiency of such a process would depend on the triplet state energy and lifetime of the benzothiazole azo dye. While specific studies on energy transfer and sensitization involving Benzothiazol-6-yl-phenyl-diazene are not prevalent, the fundamental photophysical properties of the benzothiazole and azo moieties suggest that these processes are plausible and represent an area for further investigation.

Coordination Chemistry and Metal Complexation Studies Involving Benzothiazol 6 Yl Phenyl Diazene

Synthesis and Characterization of Metal Complexes with Benzothiazol-6-yl-phenyl-diazene as a Ligand

While direct synthesis routes for metal complexes of Benzothiazol-6-yl-phenyl-diazene are not documented in the provided search results, the synthesis of complexes with related benzothiazole-based azo ligands typically involves the reaction of an ethanolic solution of the ligand with an ethanolic solution of the corresponding metal salt in a 2:1 molar ratio. researchgate.net The pH is often adjusted to facilitate complex formation. researchgate.net

Complexes involving similar ligands, such as those derived from 2-aminobenzothiazole, have been synthesized with a range of transition metals including Co(II), Ni(II), Cu(II), and Zn(II). bohrium.com The resulting metal-ligand complexes are often colored, crystalline solids. uomustansiriyah.edu.iq

Characterization of these analogous complexes is typically comprehensive, employing a variety of spectroscopic and analytical techniques:

Spectroscopic Methods: Techniques like FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes and confirm the coordination of the ligand to the metal ion. bohrium.com

Mass Spectrometry: This is used to determine the molecular weight of the ligand and its complexes. uomustansiriyah.edu.iq

Elemental Analysis: Provides data on the elemental composition of the synthesized compounds. biointerfaceresearch.com

Molar Conductivity Measurements: These measurements help in determining the electrolytic nature of the complexes. biointerfaceresearch.com

Magnetic Susceptibility: This technique is used to determine the magnetic properties of the complexes, which can provide insights into their geometry. bohrium.com

Thermal Analysis (TGA): Thermogravimetric analysis is employed to study the thermal stability of the complexes. biointerfaceresearch.com

For instance, studies on complexes of an azo ligand derived from 2-aminobenzothiazole and 4-nitroaniline showed a 1:2 metal-to-ligand ratio. bohrium.com Similarly, platinum(II) complexes based on 2-phenylbenzothiazole (B1203474) have been prepared and characterized, revealing details about their molecular structure, such as bite angles and bond lengths. nih.gov

Ligand Field Theory and Electronic Structure of Benzothiazol-6-yl-phenyl-diazene Metal Complexes

There is no specific information on the application of Ligand Field Theory (LFT) to Benzothiazol-6-yl-phenyl-diazene metal complexes in the search results. However, LFT is a fundamental theory used to describe the electronic structure and bonding in transition metal complexes. semanticscholar.org The principles of LFT can be applied to predict the d-orbital splitting, electronic transitions, and spectral properties of hypothetical complexes of this ligand.

For related transition metal complexes, electronic spectra (UV-Vis) are used to study the d-d electronic transitions, which are directly related to the ligand field splitting parameter (10Dq). researchgate.net For example, in octahedral Co(II) and Ni(II) complexes with ligands derived from 2-aminobenzothiazole, the observed electronic transitions can be assigned to specific d-d transitions, and ligand field parameters such as 10Dq, B, and β can be calculated. uomustansiriyah.edu.iq The values of these parameters provide information about the nature of the metal-ligand bond. researchgate.net

The electronic properties of organometallic ruthenium(II) and osmium(II) complexes with 2-phenylbenzothiazole derivatives have been studied, though detailed ligand field analysis is not the primary focus of these studies. frontiersin.org

Magnetic Properties of Transition Metal Complexes Derived from Benzothiazol-6-yl-phenyl-diazene

Direct studies on the magnetic properties of transition metal complexes derived specifically from Benzothiazol-6-yl-phenyl-diazene are not available. However, magnetic susceptibility measurements are a common characterization technique for complexes of analogous ligands. du.edu.eg The magnetic moment of a complex, calculated from magnetic susceptibility data, is used to determine the number of unpaired electrons and infer the geometry of the metal center. researchgate.net

For example, a cobalt(II) complex with an azo ligand derived from 2-aminobenzothiazole was found to have a magnetic moment of 4.90 B.M., suggesting an octahedral geometry. uomustansiriyah.edu.iq Similarly, a nickel(II) complex with the same ligand had a magnetic moment of 2.80 B.M., also consistent with an octahedral environment. uomustansiriyah.edu.iq In contrast, copper(II) complexes with similar ligands often exhibit magnetic moments around 1.87 B.M., indicative of a distorted octahedral geometry. researchgate.net

The determination of magnetic properties is crucial for understanding the electronic structure and spin state of the metal ion in the complex. du.edu.egdalalinstitute.com

Table 1: Magnetic Moments of Illustrative Transition Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Observed Magnetic Moment (B.M.) | Inferred Geometry |

|---|---|---|---|

| Co(II) | Azo-benzothiazole derivative | 4.90 uomustansiriyah.edu.iq | Octahedral uomustansiriyah.edu.iq |

| Ni(II) | Azo-benzothiazole derivative | 2.80 uomustansiriyah.edu.iq | Octahedral uomustansiriyah.edu.iq |

| Cu(II) | Azo-benzothiazole derivative | 1.75-2.25 | Distorted Octahedral |

| Mn(II) | Thia-azacrown thioether | 4.83-4.89 researchgate.net | Octahedral researchgate.net |

Catalytic Applications of Benzothiazol-6-yl-phenyl-diazene Metal Complexes in Organic Transformations

There is no information regarding the catalytic applications of metal complexes specifically featuring Benzothiazol-6-yl-phenyl-diazene. However, the broader class of benzothiazole (B30560) derivatives and their metal complexes has been explored in catalysis. For instance, 2-(2′-aminophenyl)benzothiazole derivatives have recently found applications in photocatalysis. mdpi.com

Metal complexes with azo-containing ligands have also been investigated for their catalytic properties. While specific examples of organic transformations catalyzed by complexes of ligands closely related to Benzothiazol-6-yl-phenyl-diazene are not detailed in the search results, the general field of catalysis by metal-azo complexes is an active area of research. researchgate.net The photocatalytic activity of phenylbenzothiazole-based platinum(II) complexes has also been reported. nih.gov

Supramolecular Assemblies Featuring Benzothiazol-6-yl-phenyl-diazene Coordination Compounds

No studies on supramolecular assemblies involving Benzothiazol-6-yl-phenyl-diazene coordination compounds were found. The formation of supramolecular structures is dependent on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces between coordination complexes. mdpi.commdpi.com

Research on related compounds demonstrates the potential for forming such assemblies. For example, the crystal structure of a Mn(II) complex with 1,10-phenanthroline revealed the formation of a supramolecular dimer of 2-chlorobenzoic acid enclathrated within a hexameric host cavity formed by the monomeric units. mdpi.com These types of interactions are crucial for the development of coordination polymers and metal-organic frameworks (MOFs). pku.edu.cn Given the aromatic nature of Benzothiazol-6-yl-phenyl-diazene, it is plausible that its metal complexes could participate in π-stacking interactions, leading to the formation of supramolecular architectures.

Chemosensor and Sensing Applications Research of Benzothiazol 6 Yl Phenyl Diazene

Design Principles for Benzothiazol-6-yl-phenyl-diazene Based Chemosensors for Ions and Molecules

The design of chemosensors based on the Benzothiazol-6-yl-phenyl-diazene scaffold would likely be guided by principles established for other benzothiazole-azo derivatives. The core structure combines an electron-withdrawing benzothiazole (B30560) moiety with an azo (-N=N-) linkage to a phenyl group. This arrangement creates a conjugated system that is sensitive to its electronic environment.

Key design principles would involve:

Receptor Site Integration: The phenyl ring or the benzothiazole nucleus can be functionalized with specific receptor units designed to bind target ions or molecules. These receptors, such as crown ethers for cations or hydrogen-bonding donors/acceptors for anions, provide the primary interaction site.

Intramolecular Charge Transfer (ICT): The interaction of an analyte with the receptor can modulate the electronic properties of the entire molecule. This often leads to a change in the intramolecular charge transfer from a donor part of the molecule to an acceptor part, resulting in a detectable change in the absorption or emission spectrum.

Photoinduced Electron Transfer (PET): A fluorophore can be linked to a receptor unit in such a way that in the absence of the analyte, the fluorescence is quenched via PET. Upon binding of the analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Excited-State Intramolecular Proton Transfer (ESIPT): Modifications to the benzothiazole or phenyl ring, such as the introduction of a hydroxyl group ortho to the azo bridge, can enable ESIPT. usak.edu.tr The binding of an analyte can disrupt or enhance this process, causing a significant shift in the fluorescence emission, which is beneficial for ratiometric sensing. usak.edu.tr

Aggregation-Induced Emission (AIE): By designing the molecule to be AIE-active, its fluorescence can be enhanced upon aggregation. The presence of an analyte might induce or inhibit this aggregation, providing a sensing mechanism. usak.edu.tr

Selectivity and Sensitivity Mechanisms in Benzothiazol-6-yl-phenyl-diazene Chemosensors

The selectivity and sensitivity of a chemosensor are paramount for its practical application. For a hypothetical Benzothiazol-6-yl-phenyl-diazene sensor, these would be governed by:

Binding Affinity: The choice of the integrated receptor site is crucial for selectivity. The size, shape, and electronic properties of the binding pocket must be tailored to the target analyte to ensure a strong and specific interaction, minimizing interference from other species. For instance, benzothiazole-based sensors have been designed with specific binding sites for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.gov